molecular formula C20H18N2O2 B4502896 6-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one

6-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one

Cat. No.: B4502896
M. Wt: 318.4 g/mol
InChI Key: DRDXTLZVQUBTHM-RMKNXTFCSA-N
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Description

6-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone core substituted with a 3-methoxyphenyl group and a 3-phenylprop-2-en-1-yl group

Scientific Research Applications

6-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

    Alkylation: The 3-phenylprop-2-en-1-yl group can be introduced via alkylation reactions using allyl halides and phenyl derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated aromatic rings or side chains.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(3-methoxyphenyl)-2-phenylpyridazin-3(2H)-one: Lacks the 3-phenylprop-2-en-1-yl group.

    6-(3-methoxyphenyl)-2-(3-phenylpropyl)pyridazin-3(2H)-one: Contains a saturated propyl chain instead of the unsaturated prop-2-en-1-yl group.

Uniqueness

6-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one is unique due to the presence of both the 3-methoxyphenyl and 3-phenylprop-2-en-1-yl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-(3-methoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-24-18-11-5-10-17(15-18)19-12-13-20(23)22(21-19)14-6-9-16-7-3-2-4-8-16/h2-13,15H,14H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDXTLZVQUBTHM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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